Cas no 70593-61-2 (6-Chloropyridine-2-carboxamide)
6-Chloropyridine-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 6-Chloropicolinamide
- 2-Pyridinecarboxamide,6-chloro
- 2-Pyridinecarboxamide,6-chloro-
- 6-Chloropyridine-2-carboxamide
- 2-Carbamoyl-6-chloropyridine
- 2-chloro-2-picolinamide
- 6-chloro-2-pyridinecarboxamide
- 6-chloro-pyridine-2-carboxylic acid amide
- 6-Chloropyridine-2-carboxylic acid amide
- NSC190685
- Oprea1_039984
- GIVBFKYXAXLZBT-UHFFFAOYSA-N
- 2-Pyridinecarboxamide, 6-chloro-
- STK801780
- BBL028889
- RP01930
- SDCCGMLS-
- A26072
- AKOS003624847
- Z969100498
- EN300-130272
- FT-0722957
- 6-Chloropyridine-2-carboxylic acid amide, AldrichCPR
- 7059-61-2
- 70593-61-2
- J-518639
- DTXSID80990814
- NSC-190685
- SB52403
- FT-0681651
- MFCD00708892
- CS-0119862
- SDCCGMLS-0064546.P001
- TS-02079
- SCHEMBL2828415
- DB-081941
- ALBB-022380
-
- MDL: MFCD00708892
- Inchi: 1S/C6H5ClN2O/c7-5-3-1-2-4(9-5)6(8)10/h1-3H,(H2,8,10)
- InChI Key: GIVBFKYXAXLZBT-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(C(N)=O)=N1
Computed Properties
- Exact Mass: 156.00900
- Monoisotopic Mass: 156.0090405g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 56
- XLogP3: 1
Experimental Properties
- PSA: 55.98000
- LogP: 1.53420
6-Chloropyridine-2-carboxamide Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Chloropyridine-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029009461-1g |
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70593-61-2 | 95% | 1g |
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| Alichem | A029009461-10g |
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| Apollo Scientific | OR61041-1g |
6-Chloropyridine-2-carboxamide |
70593-61-2 | 97% | 1g |
£58.00 | 2025-02-20 | |
| Apollo Scientific | OR61041-5g |
6-Chloropyridine-2-carboxamide |
70593-61-2 | 97% | 5g |
£190.00 | 2025-02-20 | |
| Apollo Scientific | OR61041-10g |
6-Chloropyridine-2-carboxamide |
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£465.00 | 2024-05-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YY377-200mg |
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70593-61-2 | 98% | 200mg |
240.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YY377-50mg |
6-Chloropyridine-2-carboxamide |
70593-61-2 | 98% | 50mg |
113.0CNY | 2021-08-05 | |
| Chemenu | CM178186-5g |
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| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X44635-1g |
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6-Chloropyridine-2-carboxamide Suppliers
6-Chloropyridine-2-carboxamide Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
Additional information on 6-Chloropyridine-2-carboxamide
Professional Introduction to 6-Chloropyridine-2-carboxamide (CAS No. 70593-61-2)
6-Chloropyridine-2-carboxamide, with the chemical formula C₆H₅ClN₂O, is a significant compound in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number 70593-61-2, has garnered considerable attention due to its versatile applications and structural properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The< strong>6-Chloropyridine-2-carboxamide molecule features a chlorinated pyridine core, which is a common motif in many pharmacologically active agents. The presence of both a chloro substituent and an amide functional group provides multiple sites for chemical modification, enabling the development of a wide range of derivatives with tailored biological activities. This structural flexibility has made it a cornerstone in medicinal chemistry, particularly in the design of novel therapeutic agents.
In recent years, the< strong>6-Chloropyridine-2-carboxamide has been extensively studied for its potential in drug discovery. Its scaffold is frequently employed in the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. For instance, derivatives of< strong>6-Chloropyridine-2-carboxamide have shown promising activity against tyrosine kinases, particularly in preclinical studies targeting chronic myeloid leukemia (CML). The chloro group on the pyridine ring enhances binding affinity to the ATP-binding pocket of these kinases, leading to potent inhibition of their enzymatic activity.
Moreover, the< strong>6-Chloropyridine-2-carboxamide derivative has been explored as a precursor in the development of antiviral agents. Researchers have leveraged its structural framework to create compounds that interfere with viral replication cycles. Notably, modifications to the amide group have led to the identification of molecules that inhibit protease enzymes essential for viral maturation. These findings highlight the compound's significance in addressing emerging infectious diseases.
The agrochemical industry has also benefited from the< strong>6-Chloropyridine-2-carboxamide. Its derivatives have been incorporated into novel pesticides that target specific enzymatic pathways in pests while maintaining low toxicity to non-target organisms. This approach aligns with the growing demand for environmentally sustainable agricultural practices. The chloro and amide functionalities play critical roles in modulating the bioactivity of these agrochemicals, ensuring their efficacy and safety.
Synthetic methodologies for< strong>6-Chloropyridine-2-carboxamide have seen significant advancements, particularly in green chemistry approaches. Recent studies have demonstrated efficient synthetic routes that minimize waste and reduce energy consumption. These methods often involve catalytic processes that enhance yield while adhering to environmental regulations. Such innovations underscore the compound's importance not only in terms of its applications but also in sustainable chemical manufacturing.
The pharmacokinetic properties of< strong>6-Chloropyridine-2-carboxamide derivatives continue to be a focal point of research. Studies have investigated how structural variations influence absorption, distribution, metabolism, and excretion (ADME) profiles. By optimizing these properties, researchers aim to develop drugs with improved bioavailability and reduced side effects. The amide group's role in these processes is particularly noteworthy, as it can significantly impact solubility and metabolic stability.
In conclusion, 6-Chloropyridine-2-carboxamide, identified by its CAS number 70593-61-2, represents a cornerstone compound in pharmaceutical and agrochemical research. Its versatile structure and functional groups enable diverse applications across multiple industries. As research continues to uncover new synthetic strategies and biological activities, this compound is poised to remain at the forefront of drug discovery and sustainable chemical innovation.
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